molecular formula C20H23ClO3S B5001807 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5001807
M. Wt: 378.9 g/mol
InChI Key: URYXNDPHIISVAF-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, sulfanyl linkage, and multiple ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the double bond in the prop-2-enyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new drugs or biochemical tools.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3S/c1-3-4-16-5-10-19(20(15-16)22-2)24-12-11-23-13-14-25-18-8-6-17(21)7-9-18/h3,5-10,15H,1,4,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYXNDPHIISVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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